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Compound of Interest

Compound Name: 3-Hydroxybenzaldehyde

Cat. No.: B018108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxybenzaldehyde (m-hydroxybenzaldehyde), a key aromatic building block in organic

synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational

dataset for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-
Hydroxybenzaldehyde. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom.

¹H NMR Data
The ¹H NMR spectrum of 3-Hydroxybenzaldehyde exhibits distinct signals for the aldehydic

proton, the hydroxyl proton, and the aromatic protons. The chemical shifts are influenced by the

solvent used for analysis.
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Assignment
Chemical Shift (δ) in DMSO-

d₆ (ppm)[1]
Chemical Shift (δ) in CDCl₃

(ppm)[1]

Aldehyde Proton (-CHO) 9.938 9.930

Hydroxyl Proton (-OH) 10.0 6.72

Aromatic Protons 7.131 - 7.434 7.20 - 7.62

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Assignment
Chemical Shift (δ) in DMSO-

d₆ (ppm)

Chemical Shift (δ) in CDCl₃

(ppm)

C=O (Aldehyde) 192.9 191.2

C-OH 158.2 155.8

C-CHO 137.6 137.2

Aromatic CH 115.0, 122.3, 123.5, 130.2 114.9, 122.9, 124.1, 130.3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-Hydroxybenzaldehyde.

The key vibrational frequencies correspond to the hydroxyl, carbonyl, and aromatic moieties.

Vibrational Mode Frequency (cm⁻¹)

O-H stretch (phenolic) 3400-3100 (broad)

C-H stretch (aromatic) 3100-3000

C=O stretch (aldehyde) ~1700

C=C stretch (aromatic) 1600-1450

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its fragmentation

pattern. The molecular weight of 3-Hydroxybenzaldehyde is 122.12 g/mol .[2][3]

Ion m/z Ratio Description

[M]⁺ 122 Molecular Ion

[M-H]⁺ 121 Loss of a hydrogen radical

[M-CHO]⁺ 93 Loss of the formyl group

[C₅H₅]⁺ 65
Fragmentation of the aromatic

ring

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-25 mg of 3-Hydroxybenzaldehyde for ¹H NMR and 20-50 mg for ¹³C

NMR.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial.[4]

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[4]

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur

pipette directly into a clean NMR tube.[5]

The final sample height in the NMR tube should be approximately 4-5 cm.[4]

Cap the NMR tube and wipe the exterior with a lint-free tissue.[4]
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Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g.,

number of scans, spectral width, relaxation delay).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):[6]

Dissolve a small amount (a few milligrams) of 3-Hydroxybenzaldehyde in a volatile solvent

like methylene chloride or acetone.[6]

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Using a pipette, apply a drop of the solution to the center of the salt plate.[6]

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the

plate.[6]

Data Acquisition:

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

Acquire the background spectrum of the empty instrument.

Acquire the sample spectrum. The instrument's software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.
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Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the 3-Hydroxybenzaldehyde sample into the mass

spectrometer. For solid samples, this is often done using a direct insertion probe which is

heated to vaporize the sample into the ion source.[7]

Ionization and Analysis:

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam

of electrons (typically 70 eV), causing ionization and fragmentation.[8]

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into the mass analyzer.

The mass analyzer, using a magnetic or electric field, separates the ions based on their

mass-to-charge (m/z) ratio.[7][9]

The separated ions are detected by a detector, which measures their abundance.

The data system records the abundance of each ion as a function of its m/z ratio, generating

the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Hydroxybenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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